molecular formula C16H15BrN2O2 B8438866 6-amino-2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-amino-2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B8438866
M. Wt: 347.21 g/mol
InChI Key: SXMZCRZBIPVGPX-UHFFFAOYSA-N
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Patent
US04782064

Procedure details

A suspension of 10.6 g of 6-amino-1H-benz[de]-isoquinoline-1,3(2H)-dione in 250 ml of dimetnylformamide was stirred as 2.6 g of 50% sodium hydride in mineral oil was added. The initial orange suspension turned deep red in color. After ten minutes, a solution of 27 g of 1,4-dibromobutane in 50 ml of dimethylformamide was added. A slightly exothermic reaction was noted, and a deep red solution resulted. The mixture was then stirred at room temperature for sixteen hours, and drowned into 600 ml of cold water. A tarry brown precipitate was obtained, and on standing, bright yellow crystals developed in the supernatant. These were collected and recrystallized from aqueous alcohol to yield the pure title compound mp 175°-176° C. The brown precipitate required several recrystallizations from aqueous alcohol to afford more of the pure title compound.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[NH:7][C:8](=[O:15])[C:9]3[C:14]=2[C:13]=1[CH:12]=[CH:11][CH:10]=3.[H-].[Na+].[Br:19][CH2:20][CH2:21][CH2:22][CH2:23]Br.O>CN(C)C=O>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[N:7]([CH2:23][CH2:22][CH2:21][CH2:20][Br:19])[C:8](=[O:15])[C:9]3[C:14]=2[C:13]=1[CH:12]=[CH:11][CH:10]=3 |f:1.2|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
NC=1C=CC=2C(NC(C3=CC=CC1C23)=O)=O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After ten minutes
CUSTOM
Type
CUSTOM
Details
A slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
a deep red solution resulted
CUSTOM
Type
CUSTOM
Details
A tarry brown precipitate was obtained
CUSTOM
Type
CUSTOM
Details
These were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous alcohol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=2C(N(C(C3=CC=CC1C23)=O)CCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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